3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole
Description
Properties
IUPAC Name |
3-[1,1-bis(4-methoxyphenyl)but-1-en-2-yl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO2/c1-4-22(24-17-27-25-8-6-5-7-23(24)25)26(18-9-13-20(28-2)14-10-18)19-11-15-21(29-3)16-12-19/h5-17,27H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSINTIIPIQKRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The ethyl and 4-methoxyphenyl groups are introduced through substitution reactions. This can be achieved using Grignard reagents or organolithium compounds to form the desired vinyl group.
Chemical Reactions Analysis
3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the indole core, allowing for further functionalization of the compound.
Scientific Research Applications
3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole is a complex organic compound with an indole core structure that is substituted with an ethyl group and two 4-methoxyphenyl groups. It has applications in chemistry, biology, medicine, and industry.
Scientific Research Applications
- Chemistry It is used as a building block in organic synthesis for the development of more complex molecules.
- Biology Its structural similarity to natural indole derivatives makes it a useful tool in studying biological processes involving indole compounds.
- Medicine Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
- Industry It is used in the production of specialty chemicals and materials with specific properties.
Chemical Reactions
This compound undergoes chemical reactions such as:
- Oxidation Oxidation can occur using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
- Reduction Reduction reactions using hydrogen gas and a palladium catalyst can convert the vinyl group to an ethyl group.
- Substitution Electrophilic substitution reactions can occur at the indole core, allowing for further functionalization of the compound.
Mechanism of Action
Mechanism of Action
The mechanism of action of 3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole core allows it to mimic natural indole derivatives, potentially modulating biological pathways. For example, it may inhibit or activate specific enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural or functional similarities with the target molecule:
Physicochemical Properties
Research Implications
- Drug Design : The vinyl-bis(aryl) motif in the target compound may enhance metabolic stability compared to hydroxylated analogues like MDDE, which require activation .
- Material Science : Conjugated systems (e.g., 2,3-bis(4-methoxyphenyl)-indole) could serve as organic semiconductors, whereas the target’s ethyl group may disrupt crystallinity .
Biological Activity
3-[1-Ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole is a synthetic compound that belongs to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by an indole core with an ethyl and bis(4-methoxyphenyl) vinyl substituent. This unique arrangement is believed to contribute to its biological activity.
Anticancer Activity
Research has shown that indole derivatives can exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures to this compound possess cytotoxic effects against various cancer cell lines. A notable example includes the cytotoxicity observed in indole derivatives against human cancer cell lines such as HT-29 (colon cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Indole Derivative A | HT-29 | 5.39 |
| Indole Derivative B | A549 | 9.71 |
| Indole Derivative C | MDA-MB-231 | 7.25 |
Antimicrobial Activity
Indole derivatives have also been noted for their antimicrobial properties. For example, certain indole compounds have shown activity against Staphylococcus epidermidis and Vibrio natrigens, indicating potential use in treating bacterial infections .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Indole Derivative D | Staphylococcus epidermidis | 33 |
| Indole Derivative E | Vibrio natrigens | 0.03 |
Anti-inflammatory Effects
The anti-inflammatory potential of indoles has been documented, with some studies indicating that these compounds can inhibit the expression of inducible nitric oxide synthase (iNOS), thereby reducing inflammation .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some indoles promote oxidative stress in cells, contributing to their cytotoxic effects.
- Inhibition of Signaling Pathways : Compounds may interfere with key signaling pathways involved in cell proliferation and survival.
Case Studies
Several studies have investigated the biological effects of indole derivatives:
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various indole derivatives on different cancer cell lines and found that modifications in the chemical structure significantly impacted their potency.
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of several indole derivatives against a range of bacteria and fungi, highlighting their potential as new antimicrobial agents.
Q & A
Q. What are the key spectroscopic techniques for characterizing 3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For example, NMR (400 MHz, CDCl) resolves aromatic protons (δ 7.61–7.57 ppm) and methoxy groups (δ 3.87 ppm), while NMR confirms carbons in the indole core and substituents (e.g., 141.1 ppm for quaternary carbons). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M + H] at m/z 383.49) .
Q. How is this compound synthesized, and what reaction conditions are optimal?
A common method involves HBF-catalyzed nucleophilic substitution of propargylic alcohols with indole derivatives. For example, reacting 1-(4-methoxyphenyl)prop-2-yn-1-ol with indole in dichloromethane (DCM) yields the target compound at 70% efficiency after purification via flash chromatography (petroleum ether/EtOAc) . Alternative routes include Suzuki-Miyaura coupling for introducing aryl groups .
Q. What preliminary biological activities have been reported for this indole derivative?
Indole scaffolds are known for cyclooxygenase-2 (COX-2) inhibition. A structurally similar compound, 2-[4-(aminosulfonyl)phenyl]-3-(4-methoxyphenyl)-1H-indole, exhibits potent COX-2 inhibition (IC = 0.006 nM), suggesting potential anti-inflammatory applications. However, activity depends on substituent positioning and electronic effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize COX-2 inhibition?
Systematic modification of substituents is key:
- Methoxy groups : Their electron-donating effects enhance binding to COX-2’s hydrophobic pocket.
- Vinyl linkage : Rigidity from the ethylene bridge improves selectivity over COX-1.
- Ethyl group : Bulkier substituents at the 1-position may reduce metabolic degradation. Use in vitro COX-2/COX-1 selectivity assays and molecular docking (e.g., with AutoDock Vina) to validate hypotheses .
Q. How to resolve contradictions in reported bioactivity data (e.g., IC50_{50}50 variability)?
Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols:
- Use recombinant human COX-2 expressed in insect cells.
- Include positive controls (e.g., Celecoxib) and triplicate measurements.
- Validate via orthogonal methods (e.g., Western blot for prostaglandin E inhibition) .
Q. What crystallographic strategies ensure accurate structural determination?
Employ single-crystal X-ray diffraction with SHELXL for refinement. Key steps:
- Solve the phase problem using direct methods (SHELXS).
- Apply twin refinement (SHELXL) for high-symmetry space groups.
- Validate with R < 0.05 and Flack parameter analysis for absolute configuration .
Q. How can synthetic yield be improved without compromising purity?
- Catalysis : Replace HBF with chiral Brønsted acids (e.g., TRIP) for enantioselective synthesis.
- Workflow : Use flow chemistry to control exothermic reactions and reduce byproducts.
- Purification : Employ preparative HPLC with C18 columns for polar impurities .
Q. What computational methods model the compound’s conformational dynamics?
- Ring puckering analysis : Apply Cremer-Pople parameters to quantify out-of-plane distortions in the indole core .
- MD simulations : Use AMBER or GROMACS to study solvent effects on the vinyl linkage’s rigidity.
- DFT calculations : B3LYP/6-31G(d) optimizes ground-state geometry and predicts UV-Vis spectra .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
